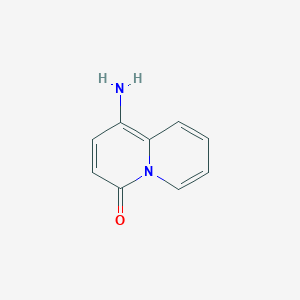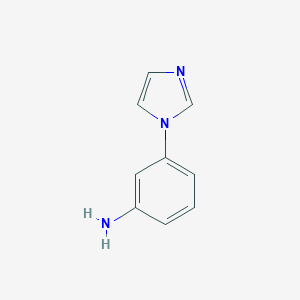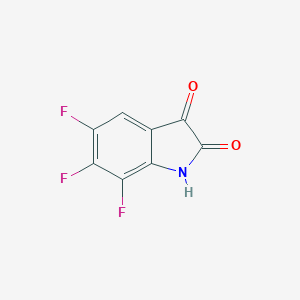![molecular formula C15H18ClNO B172011 [2-(3-Phenylpropoxy)phenyl]amine hydrochloride CAS No. 108715-56-6](/img/structure/B172011.png)
[2-(3-Phenylpropoxy)phenyl]amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“[2-(3-Phenylpropoxy)phenyl]amine hydrochloride” is a chemical compound with the CAS Number: 108715-56-6 . It has a molecular weight of 263.77 . The IUPAC name for this compound is 2-(3-phenylpropoxy)aniline hydrochloride . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “[2-(3-Phenylpropoxy)phenyl]amine hydrochloride” is1S/C15H17NO.ClH/c16-14-10-4-5-11-15(14)17-12-6-9-13-7-2-1-3-8-13;/h1-5,7-8,10-11H,6,9,12,16H2;1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“[2-(3-Phenylpropoxy)phenyl]amine hydrochloride” is a solid at room temperature . It has a molecular weight of 263.77 .科学的研究の応用
Phenolamides in Plant Kingdom and Health Benefits
Phenolamides, including hydroxycinnamic acid amides or phenylamides, are prevalent in the plant kingdom and have unique functions in plant development and defense. Their bioactivity in humans is still being explored, but the similarity with drugs like Tranilast suggests potential health benefits, including anti-inflammatory, antioxidant, and anti-atherogenic properties. Studies are in early stages, and further research may unveil additional health benefits of these compounds (Wang, Snooks, & Sang, 2020).
Antioxidant Properties of Hydroxycinnamic Acids
Hydroxycinnamic acids (HCAs) are significant phytochemicals, and their structure-activity relationships have been explored to understand their antioxidant activities. The presence of an unsaturated bond in the side chain of HCAs is crucial for their activity. Insights into how structural modifications influence antioxidant activity are vital for developing new antioxidants for managing oxidative stress-related diseases (Razzaghi-Asl et al., 2013).
Cinnamic Acid Derivatives in Anticancer Research
Cinnamic acid and its derivatives have been studied extensively for their potential as anticancer agents. The 3-phenyl acrylic acid functionality in cinnamic acids allows for various reactions, making these compounds significant in anticancer research. Despite their rich medicinal tradition, the potential of cinnamic acid derivatives in cancer treatment has been underutilized, prompting a need for comprehensive research in this area (De, Baltas, & Bedos-Belval, 2011).
Application of Aminated Surfaces in Biomolecule Immobilization
Plasma surface treatments and plasma polymerization have been used to fabricate surfaces with reactive chemical groups, such as amine, carboxy, hydroxy, and aldehyde groups. These surfaces are valuable for the covalent immobilization of biomolecules or polymers that interact bio-specifically. Particularly, aminated surfaces have wide applications but may have limited shelf life due to post-plasma oxidation reactions. Understanding the aging and surface adaptation phenomena is crucial for the effective use of plasma-fabricated surfaces in bio-interfacial applications (Siow, Britcher, Kumar, & Griesser, 2006).
Safety And Hazards
特性
IUPAC Name |
2-(3-phenylpropoxy)aniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO.ClH/c16-14-10-4-5-11-15(14)17-12-6-9-13-7-2-1-3-8-13;/h1-5,7-8,10-11H,6,9,12,16H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGCBWSFTCFXMBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCOC2=CC=CC=C2N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80586413 |
Source


|
| Record name | 2-(3-Phenylpropoxy)aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80586413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(3-Phenylpropoxy)phenyl]amine hydrochloride | |
CAS RN |
108715-56-6 |
Source


|
| Record name | 2-(3-Phenylpropoxy)aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80586413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

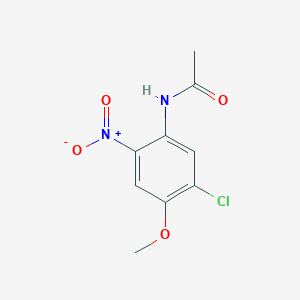
![2-[3-[3-(1,3-Dioxoisoindol-2-yl)propylamino]propyl]isoindole-1,3-dione](/img/structure/B171929.png)
![(2S)-4-amino-2-[[(2S)-2-azaniumyl-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoate](/img/structure/B171930.png)
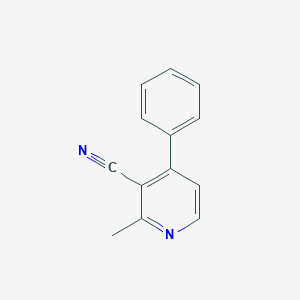
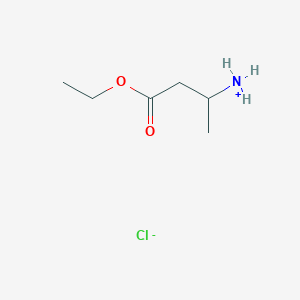
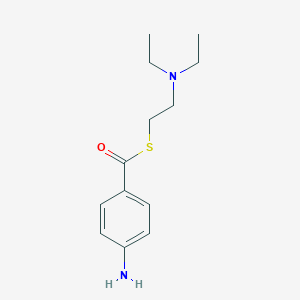
![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1H-benzo[g]pteridin-10-ium-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B171935.png)
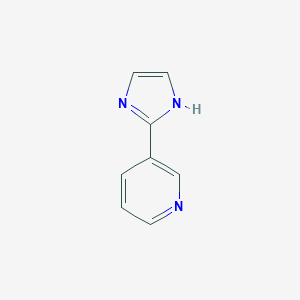
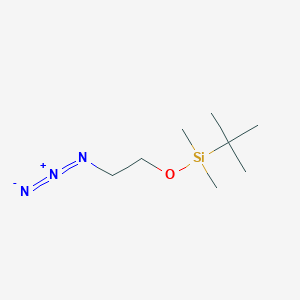
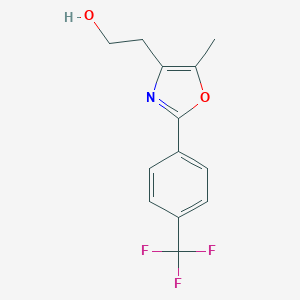
![N-[8-hydroxy-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B171948.png)
